3-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

描述

Chemical Structure and Nomenclature

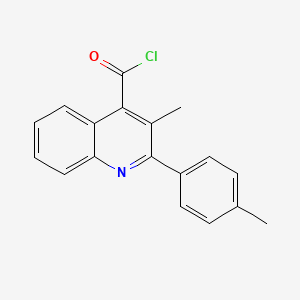

3-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride possesses the molecular formula C₁₈H₁₄ClNO with a molecular weight of 295.76 grams per mole. The compound is systematically catalogued under Chemical Abstracts Service number 1160264-93-6, providing definitive identification within chemical databases and literature. The International Union of Pure and Applied Chemistry nomenclature reflects the compound's structural complexity, incorporating multiple substituent groups attached to the quinoline core framework.

The molecular structure features a quinoline heterocyclic system substituted at the 2-position with a 4-methylphenyl group, commonly referred to as para-tolyl, at the 3-position with a methyl group, and at the 4-position with a carbonyl chloride functional group. The InChI representation is InChI=1S/C18H14ClNO/c1-11-7-9-13(10-8-11)17-12(2)16(18(19)21)14-5-3-4-6-15(14)20-17/h3-10H,1-2H3, providing precise structural description for computational chemistry applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄ClNO |

| Molecular Weight | 295.76 g/mol |

| Chemical Abstracts Service Number | 1160264-93-6 |

| MDL Number | MFCD03421089 |

| SMILES Notation | Cc1ccc(cc1)c2c(c(c3ccccc3n2)C(=O)Cl)C |

The compound exhibits structural characteristics typical of both aromatic and heterocyclic compounds, demonstrating stability derived from the quinoline moiety combined with reactivity associated with the carbonyl chloride functional group. The presence of methyl groups on both the quinoline core and the attached phenyl ring contributes to increased lipophilicity, potentially influencing solubility characteristics in organic solvents.

Historical Context of Quinoline Derivatives

The quinoline chemical family traces its origins to 1834 when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, initially naming it "leukol" meaning "white oil" in Greek. Subsequently, in 1842, French chemist Charles Gerhardt obtained a related compound through dry distillation of natural alkaloids including quinine, strychnine, and cinchonine with potassium hydroxide, which he termed "Chinoilin" or "Chinolein". German chemist August Hoffmann later demonstrated that these apparently distinct compounds were actually identical, with differences in behavior attributed to the presence of contaminants.

The historical development of quinoline chemistry has been instrumental in establishing the foundation for modern heterocyclic organic chemistry. Coal tar remains the principal commercial source of quinoline, though synthetic methods have expanded significantly since the initial discovery. The quinoline scaffold has proven to be one of the most versatile and important heterocyclic frameworks in organic chemistry, serving as the basis for numerous synthetic transformations and applications.

Quinoline derivatives have garnered substantial attention in chemical research due to their unique structural properties and synthetic accessibility. The evolution of quinoline chemistry has paralleled advances in heterocyclic synthesis methodologies, with numerous named reactions developed specifically for quinoline construction. Modern synthetic approaches include multicomponent reactions, nanocatalyzed protocols, and green chemistry methodologies that have expanded the accessibility of complex quinoline derivatives such as this compound.

Significance in Organic Chemistry

This compound demonstrates significant importance within organic chemistry due to its versatile reactivity profile and synthetic utility. The carbonyl chloride functional group serves as a highly reactive electrophilic center capable of participating in diverse nucleophilic substitution reactions, enabling the formation of amides, esters, and other carbonyl derivatives. This reactivity pattern positions the compound as a valuable synthetic intermediate for constructing more complex molecular architectures.

The quinoline core structure contributes additional synthetic value through its aromatic character and nitrogen-containing heterocyclic properties. Quinoline derivatives are frequently employed as building blocks in organic synthesis due to their stability under various reaction conditions and their ability to participate in both electrophilic and nucleophilic aromatic substitution reactions. The specific substitution pattern present in this compound provides multiple sites for further chemical modification and functionalization.

Contemporary synthetic methodologies for quinoline derivatives have evolved to include environmentally conscious protocols utilizing nanocatalyzed systems and green chemistry principles. These advanced techniques enable efficient construction of substituted quinoline frameworks with improved yields and reduced environmental impact compared to traditional synthetic approaches. The development of multicomponent reactions and sequential coupling processes has further enhanced the synthetic accessibility of complex quinoline derivatives.

| Synthetic Application | Reaction Type | Product Formation |

|---|---|---|

| Nucleophilic Substitution | Carbonyl Chloride Activation | Amides and Esters |

| Electrophilic Aromatic Substitution | Quinoline Core Modification | Substituted Quinolines |

| Cross-Coupling Reactions | Metal-Catalyzed Processes | Biaryl Compounds |

| Condensation Reactions | Heterocycle Formation | Fused Ring Systems |

Classification within Heterocyclic Compounds

This compound belongs to the quinoline class of heterocyclic compounds, which are characterized by a benzene ring fused to a pyridine ring forming a bicyclic aromatic system. According to the Cooperative Patent Classification system, quinoline derivatives are classified under section C07D, which encompasses heterocyclic compounds containing nitrogen as the primary heteroatom. The specific structural features of this compound place it within the broader category of nitrogen-containing aromatic heterocycles.

The quinoline framework represents a fundamental architectural motif in heterocyclic chemistry, exhibiting both aromatic stability and heteroatom reactivity. The nitrogen atom positioned within the six-membered ring contributes to the compound's basic character and coordination chemistry potential. The classification of quinoline derivatives extends beyond simple structural considerations to include functional group chemistry, as demonstrated by the carbonyl chloride substituent in this particular compound.

Within the heterocyclic compound classification system, quinolines are distinguished from other nitrogen-containing aromatics such as pyridines, pyrimidines, and quinazolines based on their specific ring fusion patterns and substitution possibilities. The bicyclic nature of quinoline provides enhanced synthetic versatility compared to monocyclic pyridine derivatives, enabling the introduction of substituents at multiple positions around the aromatic framework.

The presence of both aromatic and heteroaromatic character within the quinoline system creates unique electronic properties that influence chemical reactivity and physical characteristics. These properties are further modified by the specific substitution pattern present in this compound, where electron-donating methyl groups and the electron-withdrawing carbonyl chloride group create a complex electronic environment suitable for diverse chemical transformations.

| Classification Level | Category | Specific Assignment |

|---|---|---|

| Chemical Class | Heterocyclic Compounds | Nitrogen-Containing Aromatics |

| Structural Family | Quinoline Derivatives | Bicyclic Aromatic Systems |

| Functional Group | Carbonyl Chloride | Acyl Halide Compounds |

| Substitution Pattern | Polysubstituted Quinoline | Methyl and Aryl Substituted |

属性

IUPAC Name |

3-methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO/c1-11-7-9-13(10-8-11)17-12(2)16(18(19)21)14-5-3-4-6-15(14)20-17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXXAKLQDSASDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101201999 | |

| Record name | 3-Methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-93-6 | |

| Record name | 3-Methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101201999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Preparation Steps for Quinoline Derivatives

Pfitzinger Reaction : This method involves reacting isatin with a ketone (e.g., 4-methylacetophenone) under basic conditions to form a quinoline ring.

Modification of Quinoline Rings : Once the quinoline ring is formed, modifications such as alkylation or acylation can be performed to introduce the methyl group and the carbonyl chloride functionality.

Introduction of Carbonyl Chloride Group : The carbonyl chloride group can be introduced by reacting the carboxylic acid derivative of the quinoline with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Detailed Synthesis Strategy

Given the lack of specific literature on 3-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride , a hypothetical synthesis pathway could involve the following steps:

Synthesis of 2-(4-Methylphenyl)quinoline :

- React isatin with 4-methylacetophenone in ethanol under basic conditions using the Pfitzinger reaction to form 2-(4-methylphenyl)quinoline .

- This step requires careful control of reaction conditions to ensure the formation of the desired quinoline derivative.

Introduction of Methyl Group at Position 3 :

- The methyl group at position 3 can be introduced through a Friedel-Crafts alkylation reaction using methyl iodide or dimethyl sulfate in the presence of a Lewis acid catalyst.

Formation of Carbonyl Chloride Group :

- Convert the carboxylic acid derivative of the quinoline to the carbonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Analysis and Characterization

Characterization of the final product involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy to confirm the structure and purity of the compound.

| Technique | Expected Findings |

|---|---|

| ¹H NMR | Signals corresponding to the methyl groups and aromatic protons. |

| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons, and methyl carbons. |

| IR Spectroscopy | Absorption bands for C=O and C-Cl bonds. |

The synthesis of This compound involves a multi-step process that includes the formation of a quinoline ring, introduction of a methyl group, and conversion to a carbonyl chloride derivative. While specific literature on this compound is limited, general principles of organic synthesis provide a framework for its preparation.

化学反应分析

Types of Reactions

3-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation of the quinoline ring could produce quinoline N-oxide .

科学研究应用

Organic Synthesis

3-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride serves as a precursor in the synthesis of novel organic molecules. Its reactive carbonyl chloride group allows for various substitution reactions, making it useful for creating complex organic compounds essential in medicinal chemistry and materials science.

Biological Applications

The compound has been utilized in proteomics research to study protein interactions and functions. It acts as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, which can be crucial for understanding cellular mechanisms and developing therapeutic agents .

Anticancer Research

Recent studies have highlighted the potential of quinoline derivatives, including this compound, in anticancer research. For instance:

- Cytotoxicity Studies : Derivatives of quinoline have shown promising results against cancer cell lines such as MCF-7, with significant antiproliferative action observed in specific derivatives .

- Mechanism of Action : These compounds may inhibit key signaling pathways involved in cancer progression, such as EGFR tyrosine kinase inhibition, leading to apoptosis in cancer cells .

Material Science

The compound's reactive functional groups make it valuable in developing new materials. It can be employed to synthesize specialty chemicals that have applications in various industrial processes.

Case Studies

作用机制

The mechanism of action of 3-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biological processes. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties of Selected Quinoline Carbonyl Chlorides

Key Observations :

- In contrast, electron-withdrawing groups like trifluoromethyl (D7) increase electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles .

- Solubility: Derivatives with polar substituents (e.g., methoxy in D11) exhibit improved solubility in polar solvents like DMF or ethanol compared to alkyl-substituted analogs .

Table 2: Reactivity Comparison in Amide Formation Reactions

Key Findings :

Spectroscopic Characterization

Table 3: Selected $^{1}\text{H}$ NMR Chemical Shifts (δ, ppm)

Analysis :

- The deshielded H-5 proton (δ ~8.5–8.7 ppm) is consistent across quinoline derivatives due to the electron-deficient aromatic system .

- Methyl groups in alkyl-substituted analogs (e.g., 3-Me at δ 2.4 ppm) exhibit distinct shifts compared to ethoxy or methoxy substituents .

生物活性

3-Methyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its significant biological activity. The presence of a carbonyl chloride functional group enhances its reactivity, making it a valuable intermediate in the synthesis of various derivatives with potential pharmacological effects.

Research indicates that quinoline derivatives, including this compound, interact with several biological targets:

- Enzyme Interactions : This compound has been shown to interact with cytochrome P450 enzymes, crucial for drug metabolism. Such interactions can lead to the formation of reactive intermediates that may modify protein structures and functions.

- Protease Inhibition : It exhibits inhibitory effects on serine proteases by forming covalent bonds with active site residues, which can disrupt proteolytic activity and influence cellular processes.

Cellular Effects

The biological effects of this compound vary depending on the cell type and concentration:

- Induction of Apoptosis : In cancer cell lines, this compound has been observed to induce apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.

- Metabolic Modulation : In non-cancerous cells, it can inhibit key metabolic enzymes, altering energy production and metabolic flux.

Molecular Mechanisms

The mechanisms through which this compound exerts its biological effects include:

- Covalent Modification : The compound can covalently modify enzyme active sites, leading to either inhibition or activation of enzymatic functions.

- DNA Binding : It may bind to DNA, affecting gene expression by interfering with transcription factors and other DNA-binding proteins.

Research Findings and Case Studies

Several studies have highlighted the biological activity of related quinoline derivatives, providing insights into their therapeutic potential:

Table 1: Summary of Biological Activities

Therapeutic Applications

The diverse biological activities associated with quinoline derivatives suggest potential therapeutic applications in:

- Cancer Treatment : The ability to induce apoptosis makes these compounds candidates for cancer therapies.

- Antimalarial Agents : Some derivatives have demonstrated significant antimalarial activity, indicating their potential in treating malaria .

- Inhibition of Metabolic Disorders : By modulating metabolic pathways, these compounds could be explored for treating conditions related to metabolic dysfunction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。